2-(4-chlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the specific reagents and conditions used .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the sulfonyl group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Derivatives : New derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide were synthesized, highlighting the importance of solvent polarity in the chlorination of the benzene ring of phenoxy acetamide additives (Wang et al., 2011).
- Characterization and Pharmacological Evaluation : N-substituted derivatives were designed and synthesized, with their antibacterial and anti-enzymatic potential evaluated, supported by hemolytic activity studies (Nafeesa et al., 2017).
- Molecular Docking and Anticancer Potential : The synthesized compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showed anticancer activity confirmed by in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Chemical Structure and Properties
- Structural Analysis of Derivatives : Studies on the structures of various acetamide derivatives, focusing on intermolecular interactions and crystallography, provide insights into their chemical properties (Boechat et al., 2011).
- Powder Diffraction Data of Derivatives : New powder diffraction data of several derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, were characterized by X-ray powder diffraction (Olszewska et al., 2009).
Vibrational Spectroscopy and Quantum Computational Analysis
- Vibrational Spectroscopic Signatures : The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide was characterized for vibrational signatures, using Raman and Fourier transform infrared spectroscopy (Jenepha Mary et al., 2022).
Antimicrobial and Antibacterial Studies
- Synthesis and Antimicrobial Studies : The synthesis of N-substituted sulfanilamide derivatives and their characterization was conducted, along with an examination of their antibacterial and antifungal activities (Lahtinen et al., 2014).
- Antimicrobial Activity of Novel Derivatives : Synthesis of novel thiazolidinone and acetidinone derivatives and their evaluation for antimicrobial activity were carried out, providing insights into their potential as antimicrobial agents (Mistry et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c23-18-6-10-20(11-7-18)29-16-22(26)25-19-8-12-21(13-9-19)30(27,28)24-15-14-17-4-2-1-3-5-17/h1-13,24H,14-16H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPYKYNZONDJML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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